Cas no 1337792-09-2 (3-(4-fluoro-3-methoxyphenyl)methylpiperidine)

3-(4-Fluoro-3-methoxyphenyl)methylpiperidine is a fluorinated piperidine derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a substituted phenyl ring, incorporating a fluorine atom and a methoxy group at the 4- and 3-positions, respectively, which may enhance its binding affinity and metabolic stability. The methylpiperidine moiety contributes to its basicity and potential interaction with biological targets. This structure suggests utility as an intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) receptors or enzymes. Its well-defined chemical properties make it suitable for structure-activity relationship (SAR) studies and drug discovery efforts.
3-(4-fluoro-3-methoxyphenyl)methylpiperidine structure
1337792-09-2 structure
Product name:3-(4-fluoro-3-methoxyphenyl)methylpiperidine
CAS No:1337792-09-2
MF:C13H18FNO
MW:223.28652715683
CID:6584945
PubChem ID:84789118

3-(4-fluoro-3-methoxyphenyl)methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-fluoro-3-methoxyphenyl)methylpiperidine
    • EN300-1803528
    • BDBM50259911
    • 1337792-09-2
    • CHEMBL4063710
    • 3-[(4-fluoro-3-methoxyphenyl)methyl]piperidine
    • Inchi: 1S/C13H18FNO/c1-16-13-8-10(4-5-12(13)14)7-11-3-2-6-15-9-11/h4-5,8,11,15H,2-3,6-7,9H2,1H3
    • InChI Key: ZACCVLKGSMRLDV-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1OC)CC1CNCCC1

Computed Properties

  • Exact Mass: 223.137242360g/mol
  • Monoisotopic Mass: 223.137242360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 21.3Ų

3-(4-fluoro-3-methoxyphenyl)methylpiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1803528-0.1g
3-[(4-fluoro-3-methoxyphenyl)methyl]piperidine
1337792-09-2
0.1g
$615.0 2023-09-19
Enamine
EN300-1803528-1.0g
3-[(4-fluoro-3-methoxyphenyl)methyl]piperidine
1337792-09-2
1g
$1172.0 2023-05-26
Enamine
EN300-1803528-0.5g
3-[(4-fluoro-3-methoxyphenyl)methyl]piperidine
1337792-09-2
0.5g
$671.0 2023-09-19
Enamine
EN300-1803528-5g
3-[(4-fluoro-3-methoxyphenyl)methyl]piperidine
1337792-09-2
5g
$2028.0 2023-09-19
Enamine
EN300-1803528-10.0g
3-[(4-fluoro-3-methoxyphenyl)methyl]piperidine
1337792-09-2
10g
$5037.0 2023-05-26
Enamine
EN300-1803528-0.25g
3-[(4-fluoro-3-methoxyphenyl)methyl]piperidine
1337792-09-2
0.25g
$642.0 2023-09-19
Enamine
EN300-1803528-2.5g
3-[(4-fluoro-3-methoxyphenyl)methyl]piperidine
1337792-09-2
2.5g
$1370.0 2023-09-19
Enamine
EN300-1803528-5.0g
3-[(4-fluoro-3-methoxyphenyl)methyl]piperidine
1337792-09-2
5g
$3396.0 2023-05-26
Enamine
EN300-1803528-0.05g
3-[(4-fluoro-3-methoxyphenyl)methyl]piperidine
1337792-09-2
0.05g
$587.0 2023-09-19
Enamine
EN300-1803528-1g
3-[(4-fluoro-3-methoxyphenyl)methyl]piperidine
1337792-09-2
1g
$699.0 2023-09-19

Additional information on 3-(4-fluoro-3-methoxyphenyl)methylpiperidine

Professional Introduction to Compound with CAS No. 1337792-09-2 and Product Name: 3-(4-fluoro-3-methoxyphenyl)methylpiperidine

3-(4-fluoro-3-methoxyphenyl)methylpiperidine, identified by its CAS number 1337792-09-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a fluoro-substituted aromatic ring and a methoxy group, contribute to its unique chemical properties and biological interactions.

The fluoro and methoxy substituents play crucial roles in modulating the pharmacokinetic and pharmacodynamic profiles of the compound. The fluorine atom, due to its electronegativity, can enhance metabolic stability and binding affinity to biological targets, while the methoxy group introduces hydrophobicity and influences the compound's solubility profile. These structural elements are often strategically incorporated in drug design to optimize efficacy and minimize side effects.

In recent years, there has been growing interest in piperidine derivatives as scaffolds for developing novel therapeutic agents. The 3-(4-fluoro-3-methoxyphenyl)methylpiperidine structure has been extensively studied for its potential in various therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and inflammatory conditions. Its ability to interact with multiple biological targets makes it a promising candidate for drug development.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Piperidine derivatives have shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. The presence of the fluoro-substituent enhances the compound's ability to cross the blood-brain barrier, which is crucial for CNS drug delivery. Furthermore, preclinical studies have suggested that this compound may exhibit neuroprotective properties, making it a valuable candidate for conditions such as Parkinson's disease and Alzheimer's disease.

The methoxy group in the aromatic ring also contributes to the compound's pharmacological profile by influencing its interactions with enzymes and receptors. This modification can lead to improved selectivity and reduced toxicity, which are critical factors in drug development. Additionally, the fluoro-substituent can enhance binding affinity to certain receptors, thereby increasing the compound's efficacy.

Recent advancements in computational chemistry and molecular modeling have further illuminated the potential of 3-(4-fluoro-3-methoxyphenyl)methylpiperidine. These techniques have allowed researchers to predict binding interactions with various biological targets with high accuracy. This has facilitated the design of more refined derivatives with enhanced pharmacological properties. For instance, virtual screening algorithms have identified several analogs of this compound that may exhibit even greater potency and selectivity.

The synthesis of 3-(4-fluoro-3-methoxyphenyl)methylpiperidine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluoro-substituent often necessitates specialized synthetic methodologies to ensure high yield and purity. Researchers have developed innovative synthetic routes that leverage transition metal catalysis and fluorination techniques to achieve these objectives efficiently.

From a medicinal chemistry perspective, understanding the relationship between structure and activity is paramount. The fluoro and methoxy groups are key structural determinants that influence both pharmacokinetics and pharmacodynamics. By modulating these substituents, chemists can fine-tune the biological activity of the compound. This approach has led to the discovery of several lead compounds that are currently undergoing further investigation in clinical trials.

The potential applications of 3-(4-fluoro-3-methoxyphenyl)methylpiperidine extend beyond CNS disorders. Preliminary studies have suggested that this compound may also have anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its ability to interact with cardiovascular receptors has prompted research into its potential as a therapeutic agent for hypertension and other cardiovascular diseases.

In conclusion, 3-(4-fluoro-3-methoxyphenyl)methylpiperidine (CAS No. 1337792-09-2) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and refine synthetic methodologies for this promising compound.

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